molecular formula C13H12N2O2 B6414775 2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE CAS No. 1261905-03-6

2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE

Cat. No.: B6414775
CAS No.: 1261905-03-6
M. Wt: 228.25 g/mol
InChI Key: HUAQBXFPIJQUDQ-UHFFFAOYSA-N
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Description

2-(3-Acetylaminophenyl)-5-hydroxypyridine is an organic compound that features both a pyridine ring and an acetylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylaminophenyl)-5-hydroxypyridine typically involves the following steps:

    Formation of the Acetylaminophenyl Intermediate: This step involves the acetylation of 3-aminophenol using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Pyridine Derivative: The acetylaminophenyl intermediate is then coupled with a suitable pyridine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylaminophenyl)-5-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(3-acetylaminophenyl)-5-pyridone.

    Reduction: Formation of 2-(3-aminophenyl)-5-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Acetylaminophenyl)-5-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-acetylaminophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl and acetylaminophenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)-5-hydroxypyridine: Lacks the acetyl group, which may affect its reactivity and biological activity.

    2-(3-Acetylaminophenyl)-4-hydroxypyridine: Positional isomer with different chemical properties.

    2-(4-Acetylaminophenyl)-5-hydroxypyridine: Another positional isomer with distinct reactivity.

Uniqueness

2-(3-Acetylaminophenyl)-5-hydroxypyridine is unique due to the specific positioning of the acetylaminophenyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(5-hydroxypyridin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9(16)15-11-4-2-3-10(7-11)13-6-5-12(17)8-14-13/h2-8,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAQBXFPIJQUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692621
Record name N-[3-(5-Hydroxypyridin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-03-6
Record name N-[3-(5-Hydroxypyridin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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